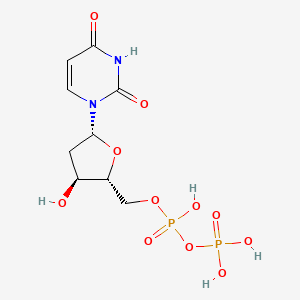

Deoxyuridine-5'-diphosphate

Descripción general

Descripción

Desoxiuridina-5’-Difosfato es un nucleótido de pirimidina que desempeña un papel crucial en el metabolismo de nucleótidos. Es un desoxirribonucleótido, específicamente una molécula de desoxiuridina unida a un grupo difosfato. Este compuesto es esencial en la biosíntesis de desoxitimidina monofosfato, un precursor para la síntesis de ADN, y ayuda a mantener el equilibrio de las reservas de nucleótidos dentro de la célula .

Análisis Bioquímico

Biochemical Properties

Deoxyuridine-5’-diphosphate is a key intermediate in the nucleotide metabolism pathway. It is synthesized from deoxyuridine-5’-monophosphate through the action of nucleoside diphosphate kinase. Deoxyuridine-5’-diphosphate is further phosphorylated to form deoxyuridine-5’-triphosphate, which is then converted to deoxyuridine-5’-monophosphate by deoxyuridine triphosphatase. This compound interacts with various enzymes, including thymidylate synthase, which converts deoxyuridine-5’-monophosphate to deoxythymidine-5’-monophosphate, a precursor for DNA synthesis .

Cellular Effects

Deoxyuridine-5’-diphosphate influences several cellular processes, including DNA replication and repair. It is incorporated into DNA during replication, and its presence can lead to mutations if not properly regulated. Deoxyuridine-5’-diphosphate also affects cell signaling pathways and gene expression by modulating the availability of nucleotide pools. This compound can impact cellular metabolism by influencing the balance between deoxyribonucleotide triphosphates and diphosphates .

Molecular Mechanism

The molecular mechanism of deoxyuridine-5’-diphosphate involves its interaction with various enzymes and biomolecules. It binds to nucleoside diphosphate kinase, which catalyzes its phosphorylation to deoxyuridine-5’-triphosphate. Deoxyuridine-5’-diphosphate also interacts with deoxyuridine triphosphatase, which hydrolyzes it to deoxyuridine-5’-monophosphate. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deoxyuridine-5’-diphosphate can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its concentration and effects on cellular function. Long-term studies have shown that deoxyuridine-5’-diphosphate can impact cellular processes such as DNA replication and repair, gene expression, and cell signaling pathways .

Dosage Effects in Animal Models

The effects of deoxyuridine-5’-diphosphate vary with different dosages in animal models. At low doses, it can support DNA synthesis and repair, while at high doses, it can lead to toxic effects such as DNA damage and cell death. Threshold effects have been observed, where a certain concentration of deoxyuridine-5’-diphosphate is required to elicit a biological response. Toxic or adverse effects at high doses include disruptions in nucleotide metabolism and increased mutation rates .

Metabolic Pathways

Deoxyuridine-5’-diphosphate is involved in several metabolic pathways, including nucleotide metabolism and DNA synthesis. It is synthesized from deoxyuridine-5’-monophosphate by nucleoside diphosphate kinase and is further phosphorylated to deoxyuridine-5’-triphosphate. This compound interacts with enzymes such as thymidylate synthase and deoxyuridine triphosphatase, which regulate its conversion to other nucleotides. These interactions are essential for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .

Transport and Distribution

Deoxyuridine-5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleoside transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of deoxyuridine-5’-diphosphate can affect its activity and function, influencing cellular processes such as DNA replication and repair .

Subcellular Localization

The subcellular localization of deoxyuridine-5’-diphosphate is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. Targeting signals and post-translational modifications can direct deoxyuridine-5’-diphosphate to specific compartments or organelles, influencing its interactions with enzymes and other biomolecules. These localization mechanisms are essential for maintaining the balance of nucleotide pools and ensuring proper cellular function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Desoxiuridina-5’-Difosfato se puede sintetizar mediante métodos enzimáticos o químicos. Un método enzimático común implica la fosforilación de desoxiuridina monofosfato utilizando nucleósido difosfato quinasa. La reacción generalmente ocurre en un medio acuoso a pH y temperatura fisiológicos, con trifosfato de adenosina como donador de fosfato.

Métodos de Producción Industrial: La producción industrial de Desoxiuridina-5’-Difosfato a menudo implica síntesis enzimática a gran escala debido a su especificidad y eficiencia. El proceso está optimizado para garantizar un alto rendimiento y pureza, utilizando a menudo enzimas recombinantes y condiciones de reacción controladas para minimizar los subproductos y la degradación.

Análisis De Reacciones Químicas

Tipos de Reacciones: Desoxiuridina-5’-Difosfato experimenta varias reacciones químicas, que incluyen:

Fosforilación: Conversión a desoxiuridina-5’-trifosfato.

Hidrólisis: Descomposición a desoxiuridina monofosfato y fosfato inorgánico.

Sustitución: Reemplazo del grupo difosfato por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Fosforilación: Utiliza trifosfato de adenosina y nucleósido difosfato quinasa.

Hidrólisis: Catalizada por fosfatasas en soluciones acuosas a pH neutro.

Sustitución: Requiere catalizadores y condiciones específicas dependiendo del producto deseado.

Productos Principales:

Desoxiuridina-5’-Trifosfato: Formado mediante fosforilación.

Desoxiuridina Monofosfato: Resultado de la hidrólisis.

Varios Nucleótidos Sustituidos: Dependiendo de la reacción de sustitución.

Aplicaciones Científicas De Investigación

Desoxiuridina-5’-Difosfato tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de otros nucleótidos y análogos de nucleótidos.

Biología: Desempeña un papel en los estudios de reparación y replicación del ADN.

Medicina: Investigado por su potencial en terapias antivirales y como herramienta de diagnóstico en ciertos trastornos metabólicos.

Industria: Utilizado en la producción de fármacos a base de nucleótidos y como estándar en técnicas analíticas.

Mecanismo De Acción

Desoxiuridina-5’-Difosfato ejerce sus efectos principalmente a través de su papel en el metabolismo de nucleótidos. Se convierte en desoxiuridina-5’-trifosfato, que luego se utiliza en la síntesis de ADN. El compuesto también ayuda a regular la concentración intracelular de desoxiuridina trifosfato, evitando la incorporación de uracilo en el ADN . Esta regulación es crucial para mantener la integridad del ADN y prevenir mutaciones.

Compuestos Similares:

Desoxiuridina-5’-Trifosfato: Una forma trifosfato involucrada en la síntesis de ADN.

Desoxicitidina-5’-Difosfato: Otro nucleótido de pirimidina con funciones similares.

Timidina-5’-Difosfato: Un análogo de timidina involucrado en la síntesis de ADN.

Singularidad: Desoxiuridina-5’-Difosfato es único debido a su papel específico en la biosíntesis de desoxitimidina monofosfato y su función reguladora en el metabolismo de nucleótidos. A diferencia de otros nucleótidos, evita específicamente la incorporación de uracilo en el ADN, destacando su papel crítico en el mantenimiento de la estabilidad genética .

Comparación Con Compuestos Similares

Deoxyuridine-5’-Triphosphate: A triphosphate form involved in DNA synthesis.

Deoxycytidine-5’-Diphosphate: Another pyrimidine nucleotide with similar functions.

Thymidine-5’-Diphosphate: A thymidine analog involved in DNA synthesis.

Uniqueness: Deoxyuridine-5’-Diphosphate is unique due to its specific role in the biosynthesis of deoxythymidine monophosphate and its regulatory function in nucleotide metabolism. Unlike other nucleotides, it specifically prevents the incorporation of uracil into DNA, highlighting its critical role in maintaining genetic stability .

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWZTVCCBMIIKE-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194922 | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dUDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4208-67-7 | |

| Record name | dUDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYURIDINE-5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dUDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216473.png)

![[(1r,3As,5r,8ar,9r,9ar)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl]acetate](/img/structure/B1216490.png)